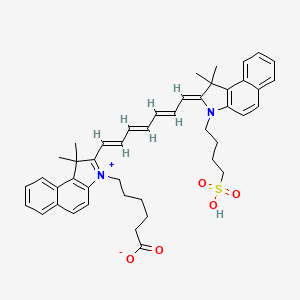

ICG-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H50N2O5S |

|---|---|

Molecular Weight |

731.0 g/mol |

IUPAC Name |

6-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoate |

InChI |

InChI=1S/C45H50N2O5S/c1-44(2)39(46(30-16-8-11-25-41(48)49)37-28-26-33-19-12-14-21-35(33)42(37)44)23-9-6-5-7-10-24-40-45(3,4)43-36-22-15-13-20-34(36)27-29-38(43)47(40)31-17-18-32-53(50,51)52/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-32H2,1-4H3,(H-,48,49,50,51,52) |

InChI Key |

HIBVKROMGIHYKL-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)O)C=CC6=CC=CC=C65)(C)C)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC6=CC=CC=C65)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescence Spectrum of ICG-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG)-carboxylic acid is a near-infrared (NIR) fluorescent probe that is increasingly utilized in biomedical research and diagnostics. As a derivative of indocyanine green, it retains the advantageous spectral properties of the parent dye while introducing a carboxylic acid functional group. This modification allows for covalent conjugation to various biomolecules, such as proteins and antibodies, enabling targeted imaging and sensing applications. This guide provides a comprehensive overview of the fluorescence characteristics of ICG-carboxylic acid, detailed experimental methodologies for its spectral analysis, and a summary of its key photophysical parameters.

Core Photophysical Properties

This compound is characterized by its strong absorption and emission in the near-infrared window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence. This "optical window" allows for deep tissue imaging with high signal-to-noise ratios. The dye's fluorescence is influenced by its concentration and the polarity of its microenvironment. In aqueous solutions, ICG and its derivatives can form non-emissive aggregates at higher concentrations, leading to fluorescence quenching.

Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters of this compound and its parent compound, indocyanine green (ICG). It is important to note that the spectral properties of this compound are very similar to those of ICG.

| Parameter | This compound | Indocyanine Green (ICG) | Solvent/Conditions |

| Excitation Maximum (λex) | ~785 nm[1][2] | 787 nm, 789 nm[3] | Varies with solvent |

| Emission Maximum (λem) | ~810-812 nm[1] | 813 nm, 815 nm | Varies with solvent |

| Molar Extinction Coefficient (ε) | ≥ 218,000 cm⁻¹M⁻¹ | 223,000 M⁻¹cm⁻¹, 194,000 M⁻¹cm⁻¹ | Ethanol |

| Quantum Yield (Φ) | Not explicitly reported | 0.14, 0.05 | Ethanol |

| Fluorescence Lifetime (τ) | Not explicitly reported | ~0.166 ns | Water |

Note: The quantum yield and fluorescence lifetime are highly dependent on the solvent and the aggregation state of the dye. The provided values for ICG serve as a close approximation for this compound.

Experimental Protocols for Fluorescence Spectroscopy

The following section outlines a generalized methodology for the characterization of the fluorescence spectrum of this compound.

I. Stock Solution Preparation

-

Reagent Handling: this compound is a light-sensitive compound and should be stored protected from light at -20°C. All handling should be performed in a low-light environment.

-

Solvent Selection: Due to its amphiphilic nature, this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in water. For initial stock solutions, DMSO is a common choice.

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in a precise volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

II. Working Solution and Sample Preparation

-

Dilution: Prepare working solutions by diluting the stock solution in the desired experimental solvent (e.g., phosphate-buffered saline (PBS), ethanol, or cell culture media). It is crucial to use a concentration low enough to avoid aggregation-induced quenching, typically in the micromolar to nanomolar range.

-

Cuvette Preparation: Use a clean quartz cuvette suitable for fluorescence measurements. Ensure the cuvette is free from scratches and contaminants that may interfere with the optical measurements.

III. Spectrofluorometer Setup and Data Acquisition

-

Instrumentation: A calibrated spectrofluorometer equipped with a near-infrared sensitive detector is required.

-

Excitation Wavelength Selection: Based on the known absorption maximum, set the excitation wavelength to approximately 785 nm. To minimize inner filter effects, especially at higher concentrations, excitation at a slightly shorter wavelength (e.g., 730 nm) can be employed.

-

Emission Scan: Record the fluorescence emission spectrum over a range that encompasses the expected emission peak, typically from 800 nm to 900 nm.

-

Excitation Scan: To determine the excitation maximum, set the emission monochromator to the peak emission wavelength (around 810-812 nm) and scan a range of excitation wavelengths (e.g., 700 nm to 800 nm).

-

Blank Subtraction: Acquire a spectrum of the solvent blank and subtract it from the sample spectra to correct for background fluorescence and Raman scattering.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the fluorescence spectrum of this compound.

Caption: Workflow for Fluorescence Spectroscopy of this compound.

Conjugation of this compound

The carboxylic acid group on this compound allows for its covalent attachment to primary amines on biomolecules. This is typically achieved through standard amide bond coupling reactions, often utilizing carbodiimide chemistry (e.g., with EDC and NHS) to activate the carboxylic acid for reaction with the amine. This functionalization is a key advantage for developing targeted NIR fluorescent probes for various bio-imaging applications.

Conclusion

This compound is a valuable tool in fluorescence-based research and diagnostics, offering strong NIR absorption and emission. Its spectral properties are highly similar to the well-characterized indocyanine green. Proper handling and consideration of environmental factors such as solvent and concentration are crucial for obtaining reliable and reproducible fluorescence data. The availability of a reactive carboxylic acid group significantly expands its utility, enabling the development of sophisticated targeted imaging agents for a wide range of scientific and clinical investigations.

References

An In-depth Technical Guide to the Solubility and Stability of ICG-Carboxylic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) and its derivatives are vital near-infrared (NIR) fluorophores in biomedical applications, including bio-imaging and photodynamic therapy.[1] ICG-carboxylic acid (ICG-COOH), a derivative featuring a carboxyl group, allows for covalent conjugation to biomolecules.[2] However, its utility is intrinsically linked to its behavior in aqueous environments. This guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in its effective application.

Core Physicochemical Properties

This compound is a water-soluble, green solid compound that exhibits strong absorption and emission spectra in the near-infrared region.[2] This property, combined with good biocompatibility and photothermal conversion capabilities, makes it a versatile tool in biomedical research.

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Solubility of this compound

ICG-COOH is generally described as a water-soluble compound, a critical feature for its use in biological systems. However, its solubility can be influenced by the solvent, concentration, and the formation of aggregates. In aqueous solutions, achieving high concentrations can be challenging and may require physical methods like sonication.

Quantitative Solubility Data

| Solvent | Concentration | Molarity | Conditions |

| Aqueous Media | 2.5 mg/mL | 3.42 mM | Requires sonication; forms a suspended solution |

| DMSO | 50 mg/mL | 68.40 mM | Requires sonication |

| DMF | Soluble | - | Data not specified |

Factors Influencing Solubility

-

Aggregation: ICG and its derivatives are known to form aggregates in aqueous solutions. At low concentrations, the monomeric form is dominant. As concentration increases, H-aggregates (face-to-face stacking) form, which can reduce solubility and alter spectral properties. The absorption peak of the monomer is around 780 nm, while H-aggregates show a blue-shifted peak at approximately 700 nm.

-

pH: The solubility of carboxylic acids generally increases with pH as the acidic group deprotonates, leading to a more polar, water-soluble carboxylate form. While specific data for ICG-COOH is limited, general principles suggest that solubility will be lower in acidic conditions and higher in neutral to alkaline conditions.

-

Temperature: For many carboxylic acids, solubility in water increases with temperature.

Experimental Protocol: Determining Aqueous Solubility

This protocol outlines a standard method for determining the solubility of ICG-COOH in an aqueous buffer (e.g., PBS, pH 7.4).

Caption: Workflow for solubility determination.

-

Preparation: Add an excess amount of ICG-COOH solid to a known volume of the desired aqueous solution (e.g., 10 mL of PBS) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully collect the supernatant and pass it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

-

Quantification: Prepare serial dilutions of the clear filtrate. Measure the absorbance at the λmax of monomeric ICG-COOH (~780 nm) using a UV-Vis spectrophotometer. Calculate the concentration using a standard curve or the Beer-Lambert law (A = εcl), with a known extinction coefficient.

Stability of this compound in Aqueous Solutions

The stability of ICG-COOH is a critical parameter, as degradation can lead to a loss of fluorescence and therapeutic efficacy. Degradation in aqueous solutions is influenced by several factors, including light, temperature, pH, and concentration.

Quantitative Stability Data

| Condition | Observation | Half-Life/Rate | Source(s) |

| 4°C in Dark (Aqueous Solution) | Stable for 3 days with ~20% loss in fluorescence intensity. | Recommended use within 1-2 days. | |

| Light Exposure & High Temperature | Accelerates degradation. | Follows first-order kinetics. | |

| pH < 5 or pH > 11 | Rapid decomposition. | Occurs in < 1 hour. | |

| pH 8-10 | Relatively stable. | Stable for up to 48 hours. | |

| Higher Concentration | More stable. | - |

Degradation Pathways

The degradation of ICG in the presence of air and light can proceed through several mechanisms, including:

-

Double-bond cleavage: Breaking of the polymethine chain, leading to carbonyl-containing fragments.

-

Truncation: Shortening of the polymethine chain.

-

Oxidative dimerization: Formation of dimers through an oxidative process.

Caption: Factors influencing ICG-COOH degradation.

Experimental Protocol: Assessing Stability

This protocol uses UV-Vis spectrophotometry or fluorescence spectroscopy to monitor the degradation of ICG-COOH over time under specific conditions. High-Performance Liquid Chromatography (HPLC) is a more robust method for separating and quantifying the parent compound from its degradants.

-

Sample Preparation: Prepare a stock solution of ICG-COOH in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentration in the aqueous buffer to be tested.

-

Incubation: Aliquot the solution into multiple vials. Expose the vials to different conditions (e.g., 4°C in dark, 25°C in light, 37°C in dark).

-

Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

Quantification (Spectroscopy):

-

Record the full absorbance spectrum (e.g., 600-900 nm). Monitor the decrease in the peak absorbance at ~780 nm.

-

Alternatively, measure fluorescence intensity at the emission maximum (~810-835 nm) with a fixed excitation wavelength (~785 nm).

-

-

Quantification (HPLC):

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or fluorescence detector set to the λmax of ICG-COOH.

-

Develop a gradient elution method to separate ICG-COOH from degradation products.

-

Calculate the percentage of ICG-COOH remaining at each time point by comparing the peak area to the t=0 sample.

-

-

Data Analysis: Plot the natural logarithm of the remaining ICG-COOH concentration versus time. If the plot is linear, the degradation follows first-order kinetics, and the rate constant (k) can be determined from the slope. The half-life (t½) can be calculated as 0.693/k.

Conclusion

The utility of this compound in aqueous applications is governed by a delicate balance of its solubility and stability. While it is water-soluble, achieving high concentrations can be limited by aggregation. Its stability is compromised by light, high temperatures, and extreme pH levels, generally following first-order degradation kinetics. For optimal results, it is recommended to prepare fresh aqueous solutions of ICG-COOH, store them protected from light at low temperatures (4°C), and use them within one to two days. By understanding these core characteristics and employing rigorous experimental protocols, researchers can effectively harness the potential of this compound in their drug development and diagnostic endeavors.

References

The Multifaceted Role of ICG-Carboxylic Acid in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a tricarbocyanine dye with near-infrared (NIR) fluorescence, has been a staple in clinical diagnostics for decades. The addition of a carboxylic acid functional group to the ICG molecule has significantly expanded its utility in biomedical research, enabling its conjugation to a wide array of biomolecules and nanoparticles. This guide provides a comprehensive overview of the core applications of ICG-carboxylic acid, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its full potential.

Core Properties and Applications

This compound retains the favorable optical properties of ICG, with maximum light absorption and emission in the NIR window (approximately 780-820 nm). This spectral range is advantageous for in vivo applications due to the minimal absorption of light by biological tissues, allowing for deep tissue penetration. The key feature of this compound is its terminal carboxyl group, which serves as a versatile handle for covalent attachment to primary amines on proteins, antibodies, peptides, and other molecules through standard amide bond formation. This has unlocked its use in several key research areas:

-

Bioimaging: As a fluorescent probe, it enables high-resolution in vivo imaging of biological structures and processes.

-

Targeted Drug Delivery: When conjugated to targeting ligands or encapsulated within nanoparticles, it serves as a trackable component to monitor the delivery and biodistribution of therapeutic agents.

-

Photothermal and Photodynamic Therapy (PTT/PDT): Upon NIR light irradiation, it can generate heat (PTT) or reactive oxygen species (PDT) to induce localized cell death, offering a targeted cancer therapy approach.

-

Biosensing: Its fluorescence properties can be modulated upon interaction with specific analytes, forming the basis for novel biosensors.

Quantitative Data Summary

The efficacy of this compound in various applications is often quantified. The following tables summarize key performance metrics from various studies, providing a comparative overview.

Table 1: Photothermal Conversion Efficiency of this compound Formulations

| Formulation | Laser Wavelength (nm) | Power Density (W/cm²) | Photothermal Conversion Efficiency (η) | Reference |

| ICG-conjugated Gold Nanoclusters | 808 | 0.5 | ~20°C temperature increase in 15 min | [1] |

| ICG-loaded PLGA Nanoparticles | 808 | 1.0 | Not explicitly calculated, but significant temperature increase | [2] |

| ICG-loaded Liposomes | 808 | 1.5 | Not explicitly calculated, but significant temperature increase | [3] |

| ICG-conjugated Methotrexate | 808 | Not specified | Higher than free ICG | [4] |

Table 2: In Vitro Cell Viability after Photothermal/Photodynamic Therapy with this compound Constructs

| Cell Line | ICG Formulation | Laser Treatment | Cell Viability (%) | Reference |

| 4T1 (Breast Cancer) | ICG-conjugated Gold Nanoclusters (30 µM) | 808 nm, 0.8 W/cm², 5 min | Power-dependent decrease, significant cell death | [1] |

| HCT116 (Colon Cancer) | ICG-loaded Super Carbonate Apatite (20 µg/mL) | 808 nm, 1 W/cm², 5 min | 42.8 | |

| HT29 (Colon Cancer) | ICG-loaded Super Carbonate Apatite (10 µg/mL) | 808 nm, 1 W/cm², 5 min | 58.0 | |

| 4T1 (Breast Cancer) | ICG-IBA-RGD + HSA (200 µg/mL) | 808 nm | ~0 | |

| HepG-2 (Liver Cancer) | ICG&Cur@MoS₂ (50 µg/mL ICG) | NIR | 15.4 |

Table 3: Tumor Accumulation of Different this compound Delivery Systems

| Tumor Model | Delivery System | Time Point | Tumor Accumulation (%ID/g or relative fluorescence) | Reference |

| 4T1 Murine Breast Cancer | HFn-ICG Nanocages | 6 h | Significantly higher than free ICG | |

| 4T1 Murine Breast Cancer | HFn-ICG Nanocages | 24 h | Signal retained, higher than free ICG | |

| LS174T Colorectal Adenocarcinoma | Liposomal Doxorubicin (as a model) | 6 h | 0.52 ± 0.18 %ID | |

| Capan-1 Pancreatic Adenocarcinoma | Liposomal Doxorubicin (as a model) | 6 h | 0.061 ± 0.01 %ID | |

| 4T1 Murine Breast Cancer | PEG-Liposomes | 24 h | RTTI ~0.38 (ex vivo) |

Experimental Protocols and Methodologies

This section provides detailed protocols for key experiments involving this compound.

Bioconjugation to Amine-Containing Molecules

This protocol describes the standard procedure for conjugating this compound to a protein or other molecule containing primary amines using EDC/NHS chemistry.

Experimental Workflow: Amine Coupling of this compound

Caption: Workflow for conjugating this compound to an amine-containing molecule.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-containing molecule (e.g., protein, antibody)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in a minimal amount of DMSO or DMF and then dilute in Activation Buffer to the desired concentration.

-

Prepare fresh solutions of EDC and NHS in Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes in the dark to form the active NHS ester.

-

-

Coupling Reaction:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Add the activated ICG-NHS ester solution to the amine-containing molecule solution. The molar ratio of ICG-NHS ester to the molecule will depend on the desired degree of labeling and should be optimized.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Quenching and Purification:

-

Add Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.

-

Purify the ICG-conjugate from unreacted dye and coupling reagents using dialysis against PBS or size-exclusion chromatography.

-

-

Characterization:

-

Determine the concentration of the conjugated protein and ICG using UV-Vis spectrophotometry.

-

Confirm the conjugation and purity using SDS-PAGE and fluorescence imaging of the gel.

-

Preparation of ICG-Loaded PLGA Nanoparticles

This protocol describes the formulation of this compound loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (O/W) emulsion-solvent evaporation method.

Experimental Workflow: ICG-PLGA Nanoparticle Formulation

Caption: Workflow for preparing ICG-loaded PLGA nanoparticles.

Materials:

-

This compound

-

PLGA (e.g., 50:50 lactide:glycolide ratio)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Poly(vinyl alcohol) (PVA) or other surfactant

-

Deionized water

-

Probe sonicator or high-speed homogenizer

-

Magnetic stirrer

-

Centrifuge

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve a specific amount of PLGA and this compound in DCM. For example, 40 mg of PLGA and 2 mg of ICG.

-

-

Formation of the Emulsion:

-

Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

-

Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed. This creates an oil-in-water emulsion.

-

-

Solvent Evaporation:

-

Transfer the emulsion to a larger volume of the PVA solution and stir for several hours (e.g., 4 hours) at room temperature to allow the DCM to evaporate. This leads to the hardening of the nanoparticles.

-

-

Nanoparticle Collection and Washing:

-

Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

-

Wash the nanoparticle pellet several times with deionized water to remove residual PVA and unencapsulated ICG. This is typically done by resuspending the pellet in water and repeating the centrifugation step.

-

-

Lyophilization and Storage:

-

Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., sucrose or trehalose).

-

Freeze-dry (lyophilize) the suspension to obtain a powder, which can be stored at -20°C.

-

In Vivo Fluorescence Imaging in a Tumor Model

This protocol outlines the procedure for in vivo imaging of tumor-bearing mice after intravenous administration of an this compound conjugate.

Experimental Workflow: In Vivo Tumor Imaging

Caption: Workflow for in vivo fluorescence imaging of tumors using an ICG conjugate.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

-

This compound conjugate (e.g., ICG-antibody or ICG-nanoparticles) sterilely suspended in PBS

-

In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for NIR fluorescence

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

-

Administration of Imaging Agent:

-

Administer the this compound conjugate intravenously via the tail vein. The dose will depend on the specific conjugate and should be optimized.

-

-

In Vivo Imaging:

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate. Use an excitation wavelength around 745-780 nm and an emission wavelength around 810-840 nm.

-

-

Image Analysis:

-

Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs (e.g., liver, kidneys) to quantify the fluorescence intensity (e.g., in radiant efficiency).

-

-

Ex Vivo Imaging (Optional):

-

At the final time point, euthanize the mouse and dissect the tumor and major organs.

-

Image the dissected organs to confirm the biodistribution of the ICG conjugate.

-

In Vitro Photothermal/Photodynamic Therapy and Cell Viability Assay

This protocol describes how to assess the efficacy of an this compound formulation for PTT/PDT in vitro using a cell viability assay (e.g., MTT assay).

Experimental Workflow: In Vitro PTT/PDT and Cell Viability

Caption: Workflow for in vitro photothermal/photodynamic therapy and cell viability assessment.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound formulation

-

NIR laser (e.g., 808 nm) with adjustable power density

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of the this compound formulation. Include control groups with no treatment and with the formulation but no laser irradiation.

-

Incubate the cells for a predetermined time (e.g., 4 hours) to allow for uptake of the formulation.

-

-

Laser Irradiation:

-

Wash the cells with PBS to remove any extracellular ICG formulation.

-

Add fresh medium to each well.

-

Irradiate the designated wells with the NIR laser at a specific power density and for a defined duration.

-

-

Post-Irradiation Incubation:

-

Return the plate to the incubator and incubate for 24 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the untreated control group.

-

Generalized Protocol for an this compound-Based Fluorescent Biosensor

While a specific protocol for a glucose biosensor was not found, this generalized protocol outlines the principles of constructing a "turn-on" or "turn-off" fluorescent biosensor using this compound. This example is for the detection of a generic protein analyte using an aptamer as the recognition element and graphene oxide (GO) as a quencher.

Logical Relationship: ICG-Based Biosensor Mechanism

Caption: Principle of a 'turn-on' fluorescent biosensor using an ICG-aptamer conjugate and graphene oxide.

Materials:

-

This compound

-

Amine-modified aptamer specific to the target analyte

-

Graphene oxide (GO) dispersion

-

EDC and NHS

-

Reaction and measurement buffers (e.g., PBS)

-

Fluorometer

Procedure:

-

Preparation of ICG-Aptamer Conjugate:

-

Conjugate this compound to the amine-modified aptamer using the EDC/NHS coupling protocol described in Section 1.

-

Purify the conjugate to remove free ICG.

-

-

Assembly of the Biosensor:

-

Mix the ICG-aptamer conjugate with a GO dispersion. The optimal ratio needs to be determined experimentally to achieve maximum fluorescence quenching. The aptamer will adsorb onto the GO surface through π-π stacking interactions, bringing the ICG in close proximity to the GO, which quenches its fluorescence.

-

-

Detection of the Analyte:

-

Add the sample containing the target analyte to the ICG-aptamer/GO complex.

-

The aptamer will preferentially bind to the target analyte, causing a conformational change that leads to the desorption of the ICG-aptamer-analyte complex from the GO surface.

-

The release of the ICG-aptamer from the quencher (GO) results in the restoration of ICG's fluorescence ("turn-on" signal).

-

-

Measurement and Quantification:

-

Measure the fluorescence intensity at the emission maximum of ICG.

-

The increase in fluorescence intensity is proportional to the concentration of the target analyte in the sample. A calibration curve can be generated using known concentrations of the analyte.

-

Conclusion

This compound stands as a powerful and versatile tool in the biomedical researcher's arsenal. Its inherent near-infrared fluorescence, combined with the ability to be readily conjugated to a multitude of molecules and nanomaterials, has paved the way for significant advancements in bioimaging, targeted therapies, and biosensing. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute their own innovative studies, ultimately contributing to the development of new diagnostic and therapeutic strategies. As research continues, the applications of this remarkable molecule are poised to expand even further.

References

- 1. Imaging of Genetically Encoded FRET-Based Biosensors to Detect GPCR Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Biocompatibility and Toxicity of ICG-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the biocompatibility and toxicity of ICG-carboxylic acid as a standalone compound. This guide synthesizes available information on Indocyanine Green (ICG) and its derivatives to provide an inferred safety and biocompatibility profile for this compound, highlighting areas where further research is required.

Introduction

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for various diagnostic applications.[1] this compound is a derivative of ICG that incorporates a carboxylic acid functional group, enabling its conjugation to proteins, antibodies, nanoparticles, and other molecules for targeted imaging and therapeutic applications.[2] While the biocompatibility of ICG is well-documented, the specific toxicological profile of its carboxylic acid derivative is less understood. This technical guide provides a comprehensive overview of the known biocompatibility and toxicity of ICG and its derivatives, offering a foundational understanding for researchers working with this compound.

In Vitro Biocompatibility and Cytotoxicity

The in vitro toxicity of ICG has been evaluated in various cell lines, with results often being dose- and time-dependent. It is important to note that the presence of light can significantly influence the cytotoxicity of ICG due to its photosensitizing properties.

Quantitative Cytotoxicity Data

The following table summarizes available in vitro cytotoxicity data for ICG and its conjugates. Direct data for this compound is currently unavailable in the literature.

| Compound/Formulation | Cell Line | Assay | Concentration | Exposure Time | Observed Effect | Citation |

| Indocyanine Green (ICG) | Retinal Pigment Epithelium (RPE) | MTT | 5.0 mg/mL | 3 minutes | 26.1% cell survival | [3][4] |

| Indocyanine Green (ICG) | Retinal Pigment Epithelium (RPE) | MTT | 0.5 mg/mL | 3 minutes | 92.8% cell survival | [3] |

| Indocyanine Green (ICG) | Retinal Pigment Epithelium (RPE) | N/A | > 0.05% | N/A | Induced acute and chronic toxicities | |

| ICG-conjugated Germanium Nanoparticles | 4T1 (Breast Cancer) | Cell Viability Assay | 300 µg/mL | 10 minutes (with laser) | 32% cell viability | |

| ICG-conjugated Nanoparticles | MDA-MB-231 (Breast Cancer) | Cell Metabolic Assay | 5 µg/mL | 24 hours | Cytotoxicity comparable to control | |

| HA/CMCS@1+ICG | A549 (Lung Cancer) | N/A | 0.02 µM | N/A (with red light) | IC50 value |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.

Materials:

-

Cells in culture

-

This compound solution (dissolved in an appropriate solvent, e.g., DMSO, and diluted in culture medium)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a solvent control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Biocompatibility and Toxicity

In vivo studies on ICG have generally demonstrated its safety at clinically relevant doses. However, some toxic effects have been observed, particularly in ocular applications. Data specific to the in vivo biocompatibility of this compound is limited, with most studies focusing on its use in conjugated forms.

Animal Studies and Observations

-

General Toxicity: ICG is considered to have a low toxicity profile and is rapidly cleared from the body.

-

Retinal Toxicity: Several studies have reported dose-dependent toxic effects of ICG on retinal tissue. This is a critical consideration for any ophthalmic applications of this compound.

-

Inflammation and Tissue Response: ICG has been observed to accumulate in inflamed and necrotic tissues. The inflammatory response to this compound itself has not been extensively studied.

-

Conjugate Biocompatibility: In vivo studies of ICG conjugated to nanoparticles and antibodies have generally shown good biocompatibility and low toxicity. For example, ICG-conjugated germanium nanoparticles were found to be biodegradable and exhibited low in vivo toxicity.

Signaling Pathways in ICG-Mediated Toxicity

The mechanisms of ICG-induced toxicity, particularly when activated by light, involve the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis. The intrinsic toxicity of ICG or this compound in the absence of light is less well understood.

Apoptosis Induction

Upon NIR laser irradiation, ICG can act as a photosensitizer, leading to the production of ROS and triggering apoptotic cell death.

Caption: ICG-mediated photodynamic therapy leading to apoptosis.

Summary and Future Directions

This compound is a valuable tool for targeted molecular imaging and therapy. Based on the extensive data available for ICG, it is reasonable to infer that this compound possesses a generally favorable biocompatibility profile. However, the lack of direct toxicological studies on the standalone molecule is a significant knowledge gap.

Key Considerations:

-

Dose and Time Dependence: The toxicity of ICG and its derivatives is often dependent on concentration and exposure time.

-

Photosensitivity: The potential for light-induced toxicity should always be considered in experimental design and application.

-

Application-Specific Toxicity: The risk of toxicity can be highly dependent on the target tissue, as evidenced by the retinal toxicity of ICG.

Future research should focus on dedicated in vitro and in vivo studies to establish a definitive biocompatibility and toxicity profile for this compound. This will be crucial for its safe and effective translation into clinical applications.

Caption: Workflow for biocompatibility and toxicity assessment.

References

- 1. Emerging indocyanine green-integrated nanocarriers for multimodal cancer therapy: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00059D [pubs.rsc.org]

- 2. BioActs Official Website [bioacts.com]

- 3. Comparison of the in vitro toxicity of indocyanine green to that of trypan blue in human retinal pigment epithelium cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

A Technical Comparison of ICG-Carboxylic Acid and ICG Free Form for Researchers and Drug Development Professionals

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, has been a valuable tool in medical diagnostics and research for decades. Its utility is expanding with the development of functionalized derivatives, such as ICG-carboxylic acid (ICG-COOH). This technical guide provides an in-depth comparison of this compound and its parent molecule, the free form of ICG, to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific applications.

Physicochemical and Spectral Properties

The primary distinction between this compound and ICG free form lies in the addition of a carboxylic acid group, which imparts new functionalities without significantly altering the core chromophore. This functionalization allows for covalent conjugation to biomolecules, a key advantage for targeted imaging and therapeutic applications.

Table 1: Physicochemical Properties

| Property | This compound | ICG Free Form | Reference(s) |

| Chemical Formula | C₄₅H₅₀N₂O₅S | C₄₃H₄₇N₂NaO₆S₂ | |

| Molecular Weight | 730.95 g/mol | 775.0 g/mol | [1] |

| Solubility | Water-soluble; Soluble in DMF, DMSO | Soluble in water, DMSO |

Table 2: Spectral Properties

| Property | This compound | ICG Free Form | Reference(s) |

| Excitation Maximum (Ex) | ~785 nm | ~790 nm | |

| Emission Maximum (Em) | ~810 nm | ~810-820 nm | |

| Appearance | Green Solid | Dark green to blue-green solid |

Functional Differences and Applications

The presence of the carboxylic acid group in ICG-COOH is the primary driver of its distinct applications compared to the free form.

This compound: The carboxylic acid moiety enables covalent attachment to primary amines on biomolecules such as antibodies, peptides, and nanoparticles through standard carbodiimide chemistry (e.g., using EDC and NHS). This allows for the creation of targeted imaging agents that can specifically bind to cellular receptors or biomarkers of interest, enhancing signal-to-noise ratios and enabling molecular imaging.

ICG Free Form: The free form of ICG is primarily used for non-targeted applications, such as assessing tissue perfusion, cardiac output, and liver function. Its rapid binding to plasma proteins confines it to the vascular space, making it an excellent agent for angiography.

Stability, Biodistribution, and Cellular Uptake

While direct comparative studies are limited, inferences can be drawn based on the known behavior of ICG and the chemical nature of the carboxylic acid functionalization.

Biodistribution: Free ICG is rapidly cleared from circulation, primarily by the liver, with a half-life of 150 to 180 seconds. It does not significantly accumulate in most tissues. The biodistribution of this compound is highly dependent on the molecule it is conjugated to. When attached to a targeting ligand, its distribution will be dictated by the pharmacokinetics of that ligand, allowing for accumulation in specific tissues or tumors.

Cellular Uptake: The cellular uptake of free ICG is reported to be temperature-dependent and likely occurs via endocytosis. Tumor cells often exhibit preferential uptake and retention of ICG compared to normal cells. The cellular uptake of this compound conjugates will be primarily mediated by the specific targeting moiety. For example, an antibody-ICG conjugate would be internalized through receptor-mediated endocytosis.

Experimental Protocols

Preparation and Storage of Stock Solutions

ICG and this compound:

-

To prepare a stock solution, dissolve the dye in anhydrous DMSO to a concentration of 10-20 mM.

-

Mix thoroughly by vortexing or pipetting.

-

This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.

-

For long-term storage, aliquoting and storing at -80°C for up to 6 months is recommended. Avoid repeated freeze-thaw cycles.

General Protocol for Conjugation of this compound to Proteins

This protocol utilizes EDC/NHS chemistry to couple the carboxylic acid group of ICG-COOH to primary amines on a protein.

-

Protein Preparation:

-

Dissolve the protein in a reaction buffer (e.g., 1 M sodium carbonate or 1 M phosphate buffer, pH ~9.0) to a concentration of 2-10 mg/mL. The pH of the protein solution should be between 8.0 and 9.0.

-

-

Activation of this compound:

-

In a separate tube, dissolve this compound, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and Sulfo-NHS (N-hydroxysulfosuccinimide) in an activation buffer (e.g., MES buffer, pH 6.0). A typical molar ratio is 1:2:5 (ICG-COOH:EDC:Sulfo-NHS).

-

Incubate at room temperature for 15 minutes to activate the carboxylic acid group.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 can be used.

-

React at room temperature for 2.5 hours with continuous mixing.

-

-

Quenching and Purification:

-

Add a quenching buffer (e.g., Tris buffer) to stop the reaction.

-

Purify the protein-dye conjugate from unreacted dye and reagents using size exclusion chromatography or dialysis.

-

Visualizations

Chemical Structures

Caption: Chemical structures of this compound and ICG Free Form.

Bioconjugation Workflow

Caption: Workflow for conjugating this compound to a protein.

Cellular Uptake Mechanisms

Caption: Comparison of cellular uptake mechanisms.

References

A Technical Guide to the Shelf Life and Storage of ICG-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) carboxylic acid, a derivative of the near-infrared (NIR) fluorescent dye indocyanine green, is a critical component in the development of targeted imaging agents and therapeutic constructs. Its stability is paramount to ensure the reliability and reproducibility of experimental results. This guide provides an in-depth overview of the shelf life and optimal storage conditions for ICG-carboxylic acid, methodologies for stability assessment, and an exploration of its degradation pathways.

Recommended Storage Conditions and Shelf Life

The stability of this compound is highly dependent on its physical state (solid vs. solution), temperature, and exposure to light. Improper storage can lead to significant degradation, affecting its fluorescent properties and conjugation efficiency.

Solid Form

In its solid, lyophilized form, this compound exhibits greater stability. For long-term storage, it is recommended to keep the compound in a desiccated environment at -20°C, protected from light.[1] Following these conditions, the solid dye is reported to be stable for at least one year.

Stock Solutions

Once reconstituted, the stability of this compound in solution decreases significantly. The choice of solvent and storage temperature are critical factors in preserving its integrity.

-

Solvents: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[1][2] Aqueous solutions are also common, particularly for biological applications, but the dye is more susceptible to degradation in water.

-

Temperature: For stock solutions, storage at -80°C is recommended for up to 6 months.[3] If stored at -20°C, the solution should be used within one month.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

-

Light Protection: All solutions of this compound must be protected from light to prevent photodegradation.

The following table summarizes the recommended storage conditions and expected shelf life for this compound in both solid and solution forms.

| Form | Storage Temperature | Light Exposure | Recommended Duration |

| Solid | -20°C | In the dark | ≥ 12 months |

| Stock Solution | -80°C | In the dark | Up to 6 months |

| Stock Solution | -20°C | In the dark | Up to 1 month |

| Aqueous Solution | 4°C | In the dark | Stable for 3 days with 20% fluorescence loss |

Degradation Pathways and Mechanisms

The degradation of ICG and its derivatives, including this compound, is primarily driven by photo-oxidation and thermal processes. The polymethine chain of the ICG molecule is particularly susceptible to attack.

Key Degradation Factors:

-

Light: Exposure to light, especially in the presence of oxygen, is a major catalyst for degradation. ICG can act as a photosensitizer, generating singlet oxygen which then attacks the ICG molecule itself in a self-sensitized photo-oxidation process.

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation.

-

Aqueous Environment: ICG is notoriously unstable in aqueous solutions, where it is prone to aggregation and hydrolysis.

The primary degradation pathways for ICG, which are expected to be similar for this compound, include:

-

Double-bond cleavage: Photo-oxidation can lead to the cleavage of the double bonds in the polymethine chain, resulting in the formation of carbonyl-containing fragments.

-

Truncation: The polymethine chain can be shortened, leading to the formation of pentamethine homologues.

-

Oxidative Dimerization: This pathway can lead to the formation of non-fluorescent dimers.

Caption: Conceptual overview of the primary degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a combination of chromatographic and spectroscopic techniques is typically employed.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for separating the parent this compound from its degradation products. A well-designed stability-indicating method will be able to resolve all significant degradants from the main peak.

Objective: To quantify the remaining percentage of intact this compound and monitor the formation of degradation products over time under various stress conditions (e.g., temperature, light, pH).

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

A C18 reversed-phase column is commonly used.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or ammonium acetate buffer

Example Protocol Outline:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent at a known concentration.

-

Stress Conditions: Subject the samples to various conditions, such as elevated temperature (e.g., 40°C, 60°C), light exposure (using a photostability chamber), and different pH values.

-

Time Points: At specified time intervals, withdraw an aliquot of each sample for analysis.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient might run from 5% to 95% Acetonitrile over 10-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at the absorbance maximum of this compound (around 780-800 nm).

-

-

Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial time point. The formation of new peaks indicates degradation products.

Caption: A generalized workflow for assessing the stability of this compound using HPLC.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a sensitive method to monitor the stability of this compound by measuring changes in its fluorescence intensity over time. A decrease in fluorescence intensity is indicative of degradation.

Objective: To assess the stability of this compound by monitoring its fluorescence emission.

Instrumentation:

-

Fluorometer or fluorescence plate reader

Example Protocol Outline:

-

Sample Preparation: Prepare dilute solutions of this compound in the desired solvent.

-

Stress Conditions: Expose the samples to the desired stress conditions.

-

Fluorescence Measurement:

-

Set the excitation wavelength to approximately 785 nm.

-

Measure the emission spectrum, with the peak expected around 810 nm.

-

Record the fluorescence intensity at the emission maximum at various time points.

-

-

Data Analysis: Plot the fluorescence intensity as a function of time. A decrease in intensity signifies degradation. The degradation kinetics can be determined from this data.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development activities. By adhering to the recommended storage conditions of -20°C for solid material and -80°C for stock solutions, always in a dark and desiccated environment, the integrity of the compound can be maintained. For applications requiring aqueous solutions, it is imperative to use freshly prepared solutions. The use of stability-indicating methods like HPLC and fluorescence spectroscopy is essential for quantitatively evaluating the shelf life under specific experimental conditions. A thorough understanding of the degradation pathways, primarily driven by photo-oxidation, will aid in troubleshooting and the development of stabilized formulations.

References

Methodological & Application

Application Notes and Protocols for Labeling Peptides with ICG-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use, making it a valuable tool for in vivo imaging applications.[1][2] Its fluorescence emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence. Covalent labeling of peptides with ICG enables the targeted delivery of the fluorophore to specific biological targets, facilitating a wide range of research and diagnostic applications, including tumor imaging and fluorescence-guided surgery.[3][4]

This document provides a detailed protocol for the labeling of peptides with ICG-carboxylic acid. The process involves the activation of the carboxylic acid group on ICG to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the peptide (N-terminus and lysine side chains) to form a stable amide bond.[5] Subsequent purification and characterization steps are crucial for obtaining a high-quality ICG-peptide conjugate.

Key Experimental Workflows & Chemical Reactions

The overall workflow for labeling peptides with this compound involves three main stages: activation of this compound, conjugation to the peptide, and purification of the final conjugate.

Caption: Workflow for ICG-peptide conjugation.

The core of this process is the chemical reaction that forms a stable amide bond between the ICG molecule and the peptide.

Caption: Chemical reaction for ICG-peptide labeling.

Experimental Protocols

Materials and Reagents

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Peptide of interest (with at least one primary amine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.3)

-

Trifluoroacetic Acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Reverse-phase HPLC system with a C18 column

-

Mass Spectrometer

-

UV-Vis Spectrophotometer

Protocol 1: Activation of this compound to ICG-NHS Ester

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Add a 1.5-fold molar excess of EDC to the ICG solution.

-

Add a 1.2-fold molar excess of NHS to the solution.

-

Allow the reaction to proceed for at least 4 hours at room temperature, protected from light. The formation of the ICG-NHS ester can be monitored by thin-layer chromatography (TLC).

Protocol 2: Conjugation of ICG-NHS Ester to Peptide

-

Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of an organic co-solvent like DMF or DMSO can be used.

-

Add the activated ICG-NHS ester solution to the peptide solution. A molar ratio of ICG-NHS to peptide between 3:1 and 10:1 is a good starting point, but may require optimization depending on the peptide's reactivity and the desired degree of labeling.

-

Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted ICG-NHS ester.

Protocol 3: Purification of ICG-Peptide Conjugate by RP-HPLC

-

Acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%).

-

Filter the solution through a 0.22 µm syringe filter to remove any precipitated material.

-

Purify the ICG-peptide conjugate using a semi-preparative or preparative C18 RP-HPLC column.

-

Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.

-

Monitor the elution profile at both 220 nm (for the peptide backbone) and ~780 nm (for ICG).

-

Collect the fractions corresponding to the desired ICG-peptide conjugate.

-

Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Pool the pure fractions and lyophilize to obtain the final product as a powder.

Data Presentation

Table 1: Quantitative Analysis of ICG-Peptide Conjugation

| Parameter | Example Value | Method of Determination |

| Peptide Concentration | 2 mg/mL | UV-Vis at 280 nm or Amino Acid Analysis |

| ICG-NHS Concentration | 1 mg/mL | UV-Vis at ~780 nm |

| Molar Ratio (ICG:Peptide) | 5:1 | Calculated from concentrations |

| Reaction Time | 4 hours | Timed incubation |

| Reaction Temperature | Room Temperature | Controlled environment |

| Purification Method | RP-HPLC | As described in Protocol 3 |

| Yield of Conjugate | 55% | Mass of final product / theoretical mass |

| Purity of Conjugate | >95% | Analytical RP-HPLC |

| Degree of Labeling | 1.2 | Mass Spectrometry or UV-Vis Spectroscopy |

Table 2: Characterization of a Purified ICG-Peptide Conjugate

| Characterization Technique | Observed Value | Expected Value |

| Mass Spectrometry (m/z) | [M+H]+ = 3543.8 | 3543.7 |

| UV-Vis Absorbance Maxima | 280 nm, 785 nm | ~280 nm (peptide), ~780-800 nm (ICG) |

| Analytical HPLC Retention Time | 15.2 min | Varies based on peptide and conditions |

Troubleshooting

-

Low Labeling Efficiency: Increase the molar excess of ICG-NHS ester, prolong the reaction time, or ensure the pH of the reaction buffer is optimal (8.3-8.5). Check for the presence of primary amine contaminants in buffers or reagents.

-

Multiple Labeled Species: Reduce the molar excess of ICG-NHS ester to favor mono-labeling. If site-specific labeling is required, consider using a peptide with a single reactive amine or employing orthogonal chemistries like maleimide-thiol coupling.

-

Aggregation of the Conjugate: Aggregation can be an issue with ICG-labeled biomolecules. Purification by size-exclusion chromatography (SEC) may be necessary to remove aggregates. Using a sulfo-ICG variant can increase water solubility and reduce aggregation.

-

Hydrolysis of ICG-NHS Ester: The NHS ester is susceptible to hydrolysis, especially at high pH. Prepare the activated ICG-NHS ester fresh and use it promptly.

Conclusion

This application note provides a comprehensive guide for the successful labeling of peptides with this compound. By following the detailed protocols for activation, conjugation, and purification, researchers can generate high-quality ICG-peptide conjugates for a variety of in vitro and in vivo applications. Careful optimization of reaction conditions and thorough characterization of the final product are essential for obtaining reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Emerging indocyanine green-integrated nanocarriers for multimodal cancer therapy: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00059D [pubs.rsc.org]

- 3. A novel ICG-labeled cyclic TMTP1 peptide dimer for sensitive tumor imaging and enhanced photothermal therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pHLIP ICG for delineation of tumors and blood flow during fluorescence-guided surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioActs Official Website [bioacts.com]

Application Notes and Protocols for ICG-Carboxylic Acid Protein Labeling using EDC/NHS Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of Indocyanine Green (ICG)-carboxylic acid to proteins utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is a cornerstone in bioconjugation, enabling the creation of fluorescently labeled proteins for a wide range of applications in research, diagnostics, and therapeutics.[1][]

Principle of EDC/NHS Chemistry

EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no additional spacer arm is introduced between the conjugated molecules.[3][4] The reaction proceeds in two key steps:

-

Activation of Carboxylic Acid: EDC activates the carboxylic acid group of ICG to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and prone to hydrolysis.

-

Formation of a Stable NHS Ester: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester. This semi-stable ICG-NHS ester can then react with primary amines on the protein.

-

Amide Bond Formation: The ICG-NHS ester reacts with primary amines (found on the N-terminus and the side chain of lysine residues) on the target protein to form a stable, covalent amide bond, releasing NHS as a byproduct.

This two-step process, often performed in a single pot, enhances coupling efficiency and provides better control over the conjugation reaction compared to using EDC alone.

Experimental Protocols

Two primary protocols are presented: a one-step and a two-step conjugation method. The choice depends on the specific protein and experimental requirements. For proteins that may be sensitive to the presence of EDC and its byproducts, the two-step method is recommended.

Materials and Reagents

-

ICG-Carboxylic Acid: Indocyanine Green with a free carboxylic acid group.

-

Protein: The protein to be labeled, dissolved in an amine-free buffer (e.g., MES or PBS).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Water-soluble carbodiimide crosslinker.

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide): Sulfo-NHS is water-soluble and is often preferred for reactions in aqueous buffers.

-

Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0.

-

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes.

-

Anhydrous DMSO or DMF: To dissolve this compound and NHS ester if needed.

Protocol 1: One-Step ICG-Protein Conjugation

This protocol is simpler and involves the simultaneous activation of this compound and its reaction with the protein.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.

-

Prepare ICG Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Prepare EDC/NHS Solution: Immediately before use, prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS (or Sulfo-NHS) in Activation Buffer.

-

Reaction Mixture:

-

In a reaction tube, add the protein solution.

-

Add the this compound solution to achieve a 5- to 20-fold molar excess over the protein.

-

Add the NHS (or Sulfo-NHS) solution to a final concentration of 5 mM.

-

Add the EDC solution to a final concentration of 2 mM.

-

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove unreacted ICG, EDC, NHS, and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Two-Step ICG-Protein Conjugation

This protocol involves the pre-activation of this compound to form an ICG-NHS ester, which is then added to the protein solution. This method can minimize protein polymerization and modification by EDC.

Step 1: Activation of this compound

-

Prepare ICG Solution: Dissolve this compound in Activation Buffer.

-

Add EDC and NHS: Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.

-

Incubation: Incubate for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to Protein

-

Prepare Protein Solution: Exchange the protein into Coupling Buffer (pH 7.2-8.5) at a concentration of 1-10 mg/mL.

-

Add Activated ICG: Add the activated ICG-NHS ester solution from Step 1 to the protein solution. A 5- to 20-fold molar excess of the activated ICG over the protein is recommended as a starting point.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Purify the ICG-protein conjugate using size-exclusion chromatography or dialysis.

Characterization of ICG-Protein Conjugate

After purification, it is crucial to characterize the conjugate to determine the labeling efficiency and ensure its quality.

Determination of Degree of Substitution (DOS)

The DOS, or the average number of ICG molecules conjugated to each protein molecule, is a critical parameter. An optimal DOS for antibodies is typically between 2 and 10.

Procedure:

-

Measure Absorbance: Measure the absorbance of the purified ICG-protein conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (around 785 nm).

-

Calculate Concentrations:

-

Protein Concentration: [Protein] (M) = (A280 - (A_max_ICG * CF)) / ε_protein

-

A280 = Absorbance at 280 nm

-

A_max_ICG = Absorbance at the ICG maximum (~785 nm)

-

CF = Correction factor for ICG absorbance at 280 nm (typically around 0.05-0.07)

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)

-

-

ICG Concentration: [ICG] (M) = A_max_ICG / ε_ICG

-

ε_ICG = Molar extinction coefficient of ICG at its maximum absorbance (~230,000 M⁻¹cm⁻¹)

-

-

-

Calculate DOS: DOS = [ICG] / [Protein]

SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to confirm the conjugation and assess the purity of the conjugate. The ICG-protein conjugate should show a band at a slightly higher molecular weight than the unlabeled protein. Fluorescence imaging of the gel before staining can confirm the presence of ICG on the protein band.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the ICG-protein labeling reaction.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Reference(s) |

| Reaction pH (Activation) | 4.5 - 6.0 | |

| Reaction pH (Coupling) | 7.2 - 8.5 | |

| Molar Ratio (ICG:Protein) | 5:1 to 20:1 | |

| Molar Ratio (EDC:ICG) | 1.5:1 | |

| Molar Ratio (NHS:ICG) | 1.2:1 | |

| Incubation Time | 2 hours at RT or overnight at 4°C | |

| Quenching Agent Conc. | 20-50 mM |

Table 2: ICG and Protein Spectroscopic Properties

| Parameter | Value | Reference(s) |

| ICG Max. Absorbance (λmax) | ~785 nm | |

| ICG Molar Extinction Coefficient (ε) | ~230,000 M⁻¹cm⁻¹ at λmax | |

| Protein Max. Absorbance (λmax) | ~280 nm | |

| ICG Absorbance Correction Factor at 280 nm | ~0.05 - 0.07 |

Table 3: Target Degree of Substitution (DOS)

| Protein Type | Optimal DOS Range | Reference(s) |

| Antibodies | 2 - 10 | |

| Other Proteins | Application Dependent | - |

Visualized Workflows and Mechanisms

To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.

Caption: Mechanism of EDC/NHS mediated ICG-protein conjugation.

Caption: General workflow for ICG-protein labeling and analysis.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Inactive EDC or NHS (hydrolyzed) | - Use fresh, high-quality reagents. Equilibrate to room temperature before opening. |

| - Incorrect pH of reaction buffers | - Verify the pH of Activation and Coupling buffers. The optimal pH for NHS ester reactions is 8.3-8.5. | |

| - Presence of primary amines in protein buffer | - Exchange the protein into an amine-free buffer (e.g., PBS, MES) before labeling. | |

| - Insufficient molar excess of ICG or coupling reagents | - Optimize the molar ratios of ICG, EDC, and NHS. | |

| Protein Precipitation | - High concentration of EDC | - Reduce the amount of EDC used in the reaction. |

| - Over-labeling of the protein | - Decrease the molar ratio of ICG to protein. | |

| High Background Signal | - Incomplete removal of unreacted ICG | - Ensure thorough purification by size-exclusion chromatography or extensive dialysis. |

| Inconsistent DOS | - Variability in reaction conditions | - Maintain consistent reaction times, temperatures, and reagent concentrations. |

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively label proteins with this compound using EDC/NHS chemistry for their specific applications.

References

Application Notes and Protocols for In Vivo Fluorescence Imaging in Mice using ICG-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the US Food and Drug Administration (FDA) for various clinical applications.[1][2][3] Its fluorescence emission in the NIR window (750-950 nm) allows for deep tissue penetration and minimal autofluorescence, making it an excellent candidate for in vivo imaging.[2][4] The carboxylic acid derivative of ICG (ICG-carboxylic acid) provides a functional group for conjugation to various biomolecules, such as antibodies and nanoparticles, enabling targeted imaging applications. This document provides detailed protocols and application notes for the use of this compound in in vivo fluorescence imaging in mice.

Properties of this compound

ICG is a tricarbocyanine dye with a spectral absorption peak between 600 nm and 900 nm and fluorescence emission between 750 nm and 950 nm. The exact absorption and emission peaks are dependent on the solvent and concentration. In blood, ICG has a peak spectral absorption of 800-810 nm. ICG is water-soluble and has a short plasma half-life, with rapid hepatic metabolism and biliary excretion. The carboxylic acid functional group on ICG allows for covalent linkage to primary amines on biomolecules through the formation of a stable amide bond, typically after activation to an N-hydroxysuccinimide (NHS) ester.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Injection

This protocol describes the preparation of a sterile solution of this compound for intravenous or intraperitoneal administration in mice.

Materials:

-

This compound powder

-

Sterile, pyrogen-free water for injection or phosphate-buffered saline (PBS)

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

-

Dissolve the this compound in sterile water for injection or PBS to the desired concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of solvent.

-

Vortex the solution gently until the dye is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube.

-

Protect the solution from light and store it at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: In Vivo Fluorescence Imaging of this compound in Mice

This protocol outlines the procedure for administering this compound to mice and performing in vivo fluorescence imaging.

Materials:

-

Prepared sterile this compound solution

-

Female BALB/c mice (or other appropriate strain), 7 weeks old

-

In vivo imaging system (e.g., IVIS Spectrum CT) with appropriate NIR filters (excitation: ~710–760 nm, emission: ~810–875 nm)

-

Anesthesia system (e.g., isoflurane)

-

Animal restraints

-

Sterile syringes and needles for injection

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (or other approved anesthetic).

-

Probe Administration: Administer the this compound solution via intravenous (tail vein) or intraperitoneal injection. The dosage can range from 0.1 to 2.0 mg/kg. For example, for a 25 g mouse and a 1 mg/kg dose, inject 25 µL of a 1 mg/mL solution.

-

Imaging:

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

Acquire fluorescence images at various time points post-injection (e.g., immediately, 15 min, 30 min, 1 h, 6 h, 24 h) to monitor the biodistribution and clearance of the dye.

-

Use an excitation filter around 745-780 nm and an emission filter around 820-840 nm.

-

Acquire a grayscale reference image of the mouse.

-

-

Post-Imaging:

-

After the final imaging time point, the mouse can be humanely euthanized for ex vivo organ imaging to confirm the biodistribution.

-

Excise major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable) and arrange them for imaging.

-

Acquire fluorescence images of the excised organs using the same imaging parameters.

-

Protocol 3: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the general procedure for activating this compound to an NHS ester and conjugating it to a protein containing primary amines (e.g., lysine residues).

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

-

Quenching reagent (e.g., Tris or glycine)

-

Gel filtration column for purification

Procedure:

-

Activation of this compound:

-

Dissolve this compound and a slight molar excess (1.1-1.2 equivalents) of NHS in anhydrous DMF or DMSO.

-

Cool the solution in an ice bath and add a slight molar excess (1.1-1.2 equivalents) of DCC.

-

Stir the reaction in the ice bath for 1-2 hours and then at room temperature for 4-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Remove the DCU precipitate by filtration. The resulting solution contains the ICG-NHS ester.

-

-

Protein Conjugation:

-

Prepare the protein solution at a concentration of 2-3 mg/mL in a suitable buffer (pH 8.0-8.5).

-

Add the ICG-NHS ester solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, protected from light.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching reagent (e.g., Tris or glycine to a final concentration of 20-50 mM) to consume any unreacted NHS ester.

-

Purify the ICG-protein conjugate using a gel filtration column to remove unconjugated dye and byproducts.

-

Data Presentation

Biodistribution of Free ICG in Healthy Mice

The following table summarizes the biodistribution of free ICG in various organs of healthy Swiss Webster mice at different time points after intravenous injection. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

| Time Post-Injection | Plasma | Heart | Kidneys | Liver | Lungs | Spleen |

| 5 minutes | ~12 | ~1 | ~2 | ~40 | ~3 | ~1 |

| 30 minutes | ~2 | ~0.5 | ~1 | ~55 | ~1 | ~0.5 |

| 1 hour | <1 | <0.5 | <1 | ~60 | <1 | <0.5 |

| 4 hours | <0.5 | <0.5 | <0.5 | ~45 | <0.5 | <0.5 |